

Physicochemical Properties of Disodium Carboxyethyl Siliconate in Aqueous Solutions: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium carboxyethyl siliconate*

Cat. No.: *B106457*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium carboxyethyl siliconate is an organosilicon compound recognized for its role as a skin conditioning agent in the cosmetics industry. Its chemical structure, featuring a silicon atom bonded to a carboxyethyl group and three hydroxyl groups, suggests potential for complex interactions in aqueous environments.^{[1][2]} This technical guide aims to provide a comprehensive overview of the known physicochemical properties of **disodium carboxyethyl siliconate** in aqueous solutions, with a focus on its potential applications in research and drug development. However, it is crucial to note that detailed, publicly available quantitative data on this specific compound is limited. Much of the information presented is based on general principles of silicate and silicone chemistry and requires experimental verification for this particular molecule.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of **disodium carboxyethyl siliconate** is provided in Table 1. This information is primarily derived from chemical databases.

Table 1: General Chemical and Physical Properties of **Disodium Carboxyethyl Siliconate**

Property	Value	Source
Chemical Formula	<chem>C3H6Na2O5Si</chem>	[1] [2]
Molecular Weight	196.14 g/mol	[1] [2]
CAS Number	18191-40-7	[1]
IUPAC Name	Disodium;3-[dihydroxy(oxido)silyl]propanoate	[1]
Synonyms	Carboxyethylsilanetriol disodium salt, Sodium carboxyethylsilanetriol	[1]
Physical Form	Commercially available as a 25% solution in water.	[1]

Physicochemical Characteristics in Aqueous Solutions

Detailed experimental data on the physicochemical properties of **disodium carboxyethyl silicate** in aqueous solutions is not readily available in published literature. The following sections outline the expected behavior based on the chemistry of similar organosilicate compounds and provide general experimental protocols for their determination.

Solubility

Disodium carboxyethyl silicate is expected to be freely soluble in water due to the presence of the carboxylate and silanolate groups, which can readily hydrogen bond with water molecules. The commercial availability of a 25% aqueous solution supports this assumption.[\[1\]](#)

Experimental Protocol for Solubility Determination:

A standard method for determining the aqueous solubility of a compound involves the shake-flask method (OECD Guideline 105).

- Preparation of Supersaturated Solution: Add an excess amount of **disodium carboxyethyl silicate** to a known volume of deionized water in a flask.
- Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Centrifuge or filter the solution to remove the undissolved solid.
- Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as inductively coupled plasma-mass spectrometry (ICP-MS) for silicon content or a validated chromatographic method.

pH of Aqueous Solutions

Aqueous solutions of **disodium carboxyethyl silicate** are anticipated to be alkaline due to the hydrolysis of the silicate and carboxylate groups. A material safety data sheet for a 25% solution describes it as "mildly alkaline." The precise pH will be concentration-dependent.

Experimental Protocol for pH Measurement:

- Solution Preparation: Prepare a series of aqueous solutions of **disodium carboxyethyl silicate** at different concentrations (e.g., 0.1%, 1%, 5%, 10% w/v).
- Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 7, 10, and 12).
- Measurement: Immerse the calibrated pH electrode in each solution and record the stable pH reading at a constant temperature.

Viscosity

The viscosity of aqueous solutions of **disodium carboxyethyl silicate** is expected to increase with concentration. At higher concentrations, intermolecular interactions and potential for polymerization of the silanol groups could lead to a significant increase in viscosity.

Experimental Protocol for Viscosity Measurement:

The viscosity of polymer solutions can be determined using a capillary viscometer or a rotational viscometer.

- Solution Preparation: Prepare a range of concentrations of **disodium carboxyethyl silicate** in water.
- Viscometer Setup: For a capillary viscometer (e.g., an Ubbelohde viscometer), ensure the instrument is clean and calibrated with a standard of known viscosity. For a rotational viscometer, select the appropriate spindle and rotational speed.
- Measurement:
 - Capillary Viscometer: Measure the flow time of a known volume of the solution through the capillary at a constant temperature. The kinematic viscosity can be calculated from the flow time and the viscometer constant.
 - Rotational Viscometer: Measure the torque required to rotate the spindle at a constant angular velocity in the solution. The dynamic viscosity can be determined from the torque, spindle geometry, and rotational speed.
- Data Analysis: Plot viscosity as a function of concentration.

Surface Tension

The structure of **disodium carboxyethyl silicate**, with its hydrophilic carboxylate and silanolate groups and a short alkyl chain, suggests it may exhibit some surface activity, although it is not a classical surfactant. It is expected to lower the surface tension of water to some extent.

Experimental Protocol for Surface Tension Measurement:

The surface tension of aqueous solutions can be measured using methods such as the Du Noüy ring method, the Wilhelmy plate method, or pendant drop shape analysis.

- Solution Preparation: Prepare a series of concentrations of **disodium carboxyethyl silicate** in high-purity water.
- Instrumentation: Use a tensiometer for the ring or plate method, or a goniometer with drop shape analysis software for the pendant drop method. Ensure all glassware and the measurement probe (ring or plate) are scrupulously clean to avoid contamination.

- Measurement:
 - Ring/Plate Method: Measure the force required to pull the ring or plate through the air-water interface.
 - Pendant Drop Method: Analyze the shape of a drop of the solution hanging from a needle. The surface tension is calculated from the drop shape based on the Young-Laplace equation.
- Data Analysis: Plot surface tension as a function of the logarithm of the concentration to determine the critical micelle concentration (CMC), if one exists.

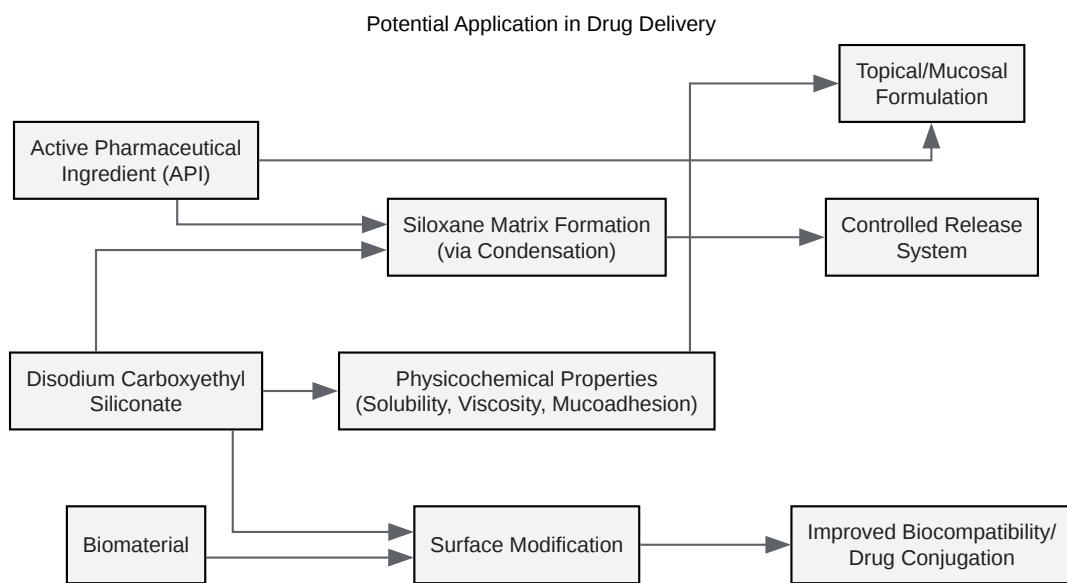
Stability in Aqueous Solution: Hydrolysis and Condensation

Organosilicates, particularly those with hydroxyl groups on the silicon atom (silanols), can undergo hydrolysis and condensation reactions in aqueous solutions. The stability of **disodium carboxyethyl silicate** will be influenced by pH, concentration, and temperature.

- Hydrolysis: The Si-O⁻ bonds can potentially hydrolyze, although in its disodium salt form, it is already in a hydrolyzed state.
- Condensation: The silanol groups (-Si-OH) can undergo condensation to form siloxane bonds (-Si-O-Si-), leading to the formation of oligomers and polymers. This process is generally favored under neutral or slightly acidic conditions. The alkaline nature of the disodium salt likely helps to maintain its monomeric form.

Experimental Protocol for Stability Assessment:

- Solution Preparation and Storage: Prepare aqueous solutions of known concentration at different pH values (e.g., acidic, neutral, and alkaline) and store them at various temperatures (e.g., 4 °C, 25 °C, 40 °C).
- Time-Point Analysis: At regular intervals, withdraw aliquots from each solution.
- Analytical Methods:


- Size Exclusion Chromatography (SEC): To monitor for the formation of oligomers or polymers.
- ^{29}Si NMR Spectroscopy: To observe changes in the chemical environment of the silicon atom, which can indicate condensation reactions.
- pH Measurement: To track any changes in the solution's pH over time.

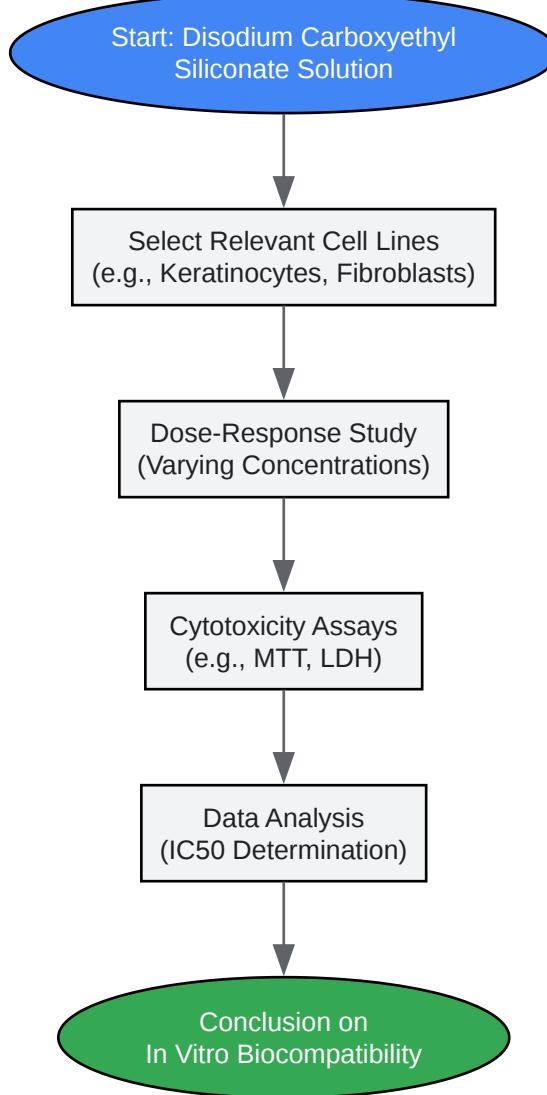
Potential Applications in Drug Development

While there is no direct evidence of **disodium carboxyethyl siliconate** being used in drug development, its properties suggest some potential areas of exploration.

- Excipient in Formulations: Its potential to modify viscosity and its likely mucoadhesive properties (due to hydrogen bonding capabilities of the silanol groups) could make it a candidate for use in topical or mucosal drug delivery systems.
- Controlled Release: The ability of silanols to undergo condensation could theoretically be harnessed to form a matrix for the controlled release of entrapped active pharmaceutical ingredients (APIs). The release could be modulated by pH.
- Biomaterial Surface Modification: Silanes are often used to modify the surface of biomaterials to improve biocompatibility or to attach other molecules. The functional groups on **disodium carboxyethyl siliconate** could be used for such purposes.

Logical Relationship: Potential Role in Drug Delivery

[Click to download full resolution via product page](#)


Caption: Logical flow of potential applications in drug delivery.

Signaling Pathways and Experimental Workflows

Currently, there is no information available in the scientific literature to suggest that **disodium carboxyethyl silicate** is involved in any specific biological signaling pathways. Consequently, no established experimental workflows for its biological characterization exist. Research in this area would need to start with fundamental in vitro cytotoxicity and biocompatibility studies.

Experimental Workflow: Initial Biocompatibility Assessment

Initial Biocompatibility Assessment Workflow

[Click to download full resolution via product page](#)

Caption: A basic workflow for the initial in vitro biocompatibility testing.

Conclusion

Disodium carboxyethyl silicate is a water-soluble organosilicon compound with potential for interesting physicochemical behavior in aqueous solutions. While its current application is

primarily in the cosmetics industry, its properties suggest that it could be explored for various roles in pharmaceutical formulations and drug delivery. However, a significant gap exists in the publicly available scientific literature regarding its detailed quantitative physicochemical properties and its biological interactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a starting point for researchers and drug development professionals interested in further investigating this compound. Rigorous experimental work is required to fully characterize its behavior and to validate any potential applications in the pharmaceutical field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Disodium carboxyethyl siliconate | C₃H₆Na₂O₅Si | CID 2757371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Disodium Carboxyethyl Siliconate in Aqueous Solutions: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b106457#physicochemical-properties-of-disodium-carboxyethyl-siliconate-in-aqueous-solutions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com